molecular formula C19H20N6O2 B2778720 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide CAS No. 2097932-04-0

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide

Cat. No.: B2778720
CAS No.: 2097932-04-0
M. Wt: 364.409
InChI Key: XEDCEOBVPFTBNJ-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
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Biological Activity

The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide is a novel chemical entity with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.

Structural Characteristics

This compound features:

  • A cyclopropyl group , which is often associated with enhanced biological activity due to its unique strain and reactivity.
  • A pyrimidinone moiety , which is known for its role in nucleic acid metabolism and as a scaffold for various bioactive compounds.
  • A pyrazole-pyridine segment , which may contribute to interactions with specific biological targets such as enzymes and receptors.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : The compound might act as an agonist or antagonist at certain receptors, influencing physiological responses.

Pharmacological Profiles

Research indicates that derivatives of similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial : Compounds with similar heterocyclic frameworks have shown efficacy against various bacterial and fungal pathogens.
  • Anti-inflammatory : Some derivatives have demonstrated the ability to reduce inflammation, suggesting potential applications in treating inflammatory diseases.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-oneContains triazole and pyridineAnti-inflammatory properties
N-cyclopropyl-3-[1-(2,4-difluorophenyl)-7-methyl-6-oxo...Similar cyclopropyl and oxo groupsAntimicrobial activity
1H-pyrazolo[3,4-b]pyridine derivativesRelated heterocyclic structureBroad range of biological activities

Synthesis and Development

The synthesis of this compound can be approached through multiple methodologies involving:

  • Formation of the Pyrimidine Core : Utilizing cyclization reactions from appropriate precursors.
  • Introduction of Functional Groups : Employing nucleophilic substitutions to introduce the cyclopropyl and pyrazole moieties.

Potential Applications

Given its structural complexity and biological activity, this compound could be explored for:

  • Drug Development : As a lead compound for developing new therapeutics targeting specific diseases.
  • High-throughput Screening : To evaluate its efficacy against various biological targets.

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-24-10-15(9-23-24)16-6-13(4-5-20-16)8-21-18(26)11-25-12-22-17(7-19(25)27)14-2-3-14/h4-7,9-10,12,14H,2-3,8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDCEOBVPFTBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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